molecular formula C13H20N2O3S B2387299 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline CAS No. 851175-25-2

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline

Cat. No.: B2387299
CAS No.: 851175-25-2
M. Wt: 284.37
InChI Key: JPIYWOZRGGDLRX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol This compound is a derivative of aniline, featuring an ethoxy group at the fourth position and a piperidine-1-sulfonyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline typically involves the following steps:

    Formation of the Piperidine-1-sulfonyl Group: The piperidine-1-sulfonyl group can be introduced through the reaction of piperidine with sulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base like potassium carbonate.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of materials with specific chemical properties, such as electronic materials and biomedical materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-(piperidine-1-yl)aniline: Similar structure but lacks the sulfonyl group.

    4-Methoxy-3-(piperidine-1-sulfonyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-3-(morpholine-1-sulfonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is unique due to the presence of both the ethoxy group and the piperidine-1-sulfonyl group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-ethoxy-3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIYWOZRGGDLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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